molecular formula C24H19N B1632043 N-phenyl-4-(4-phenylphenyl)aniline CAS No. 897671-81-7

N-phenyl-4-(4-phenylphenyl)aniline

Cat. No.: B1632043
CAS No.: 897671-81-7
M. Wt: 321.4 g/mol
InChI Key: VWXSLLOSYCKNCF-UHFFFAOYSA-N
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Description

N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine is an aromatic amine compound characterized by a central benzene ring substituted with two phenyl groups and an additional phenyl group attached to the nitrogen atom. This compound belongs to the class of terphenyls, which are known for their unique structural and chemical properties .

Scientific Research Applications

N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine typically involves the nitration of biphenyl, followed by reduction and acetylation to produce N-acetyl-4-aminobiphenyl. This intermediate is then reacted with nitrogen trioxide and benzene to yield the final product . The process is complex, involving multiple steps and requiring precise control of reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine can be achieved through the separation of polynuclear aromatic hydrocarbons. This method involves the isolation of terphenyls from biphenyl production by-products, followed by purification through sublimation and washing techniques .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include various substituted terphenyls, quinones, and phenols, which have applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine include:

Uniqueness

N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

N-phenyl-4-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-3-7-19(8-4-1)20-11-13-21(14-12-20)22-15-17-24(18-16-22)25-23-9-5-2-6-10-23/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXSLLOSYCKNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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